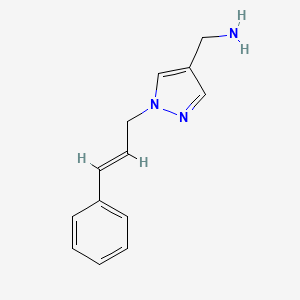
(1-肉桂基-1H-吡唑-4-基)甲胺
描述
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenylprop-2-en-1-yl group and a methanamine group
科学研究应用
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human serum albumin (HSA) through hydrogen bonding and van der Waals forces . This interaction suggests that {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine may influence the transport and distribution of other molecules in the bloodstream.
Cellular Effects
The effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, it inhibits cell proliferation and induces apoptosis . This suggests that {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine could be a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition disrupts the signaling cascade, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering the temporal dynamics of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine in experimental designs.
Dosage Effects in Animal Models
The effects of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine.
Transport and Distribution
The transport and distribution of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transport proteins such as human serum albumin, which facilitates its distribution in the bloodstream . Additionally, its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of {1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine plays a critical role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its subcellular distribution and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1H-pyrazole-4-carbaldehyde with (2E)-3-phenylprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
作用机制
The mechanism of action of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazole: Known for its anticancer properties.
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene: Used in neurology research.
Uniqueness
(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylprop-2-en-1-yl group and a methanamine group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-9-13-10-15-16(11-13)8-4-7-12-5-2-1-3-6-12/h1-7,10-11H,8-9,14H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPROSYUHSAMO-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


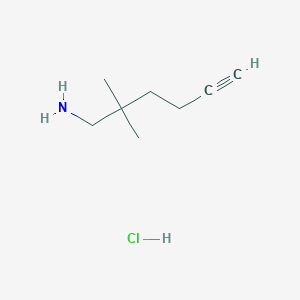
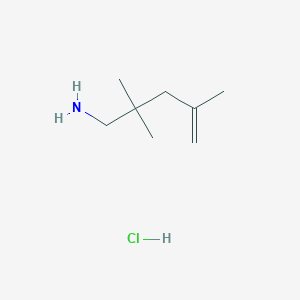
amine hydrochloride](/img/structure/B1485344.png)
![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)
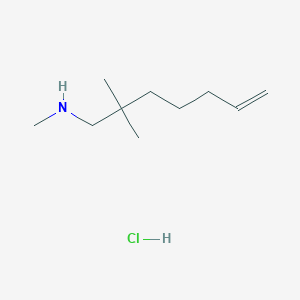
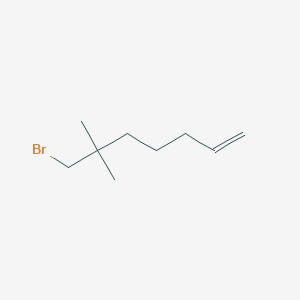
![2-Acetamido-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1485352.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485354.png)
![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485356.png)
amine hydrochloride](/img/structure/B1485360.png)
![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
